2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride
Overview
Description
2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride is a synthetic organic compound with the molecular formula C14H17NO2·HCl It is known for its unique structural features, including a prop-2-yn-1-yl group and a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4,6-trimethylbenzaldehyde with propargylamine under controlled conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Acylation: The amine is subsequently acylated with chloroacetic acid to form the desired acetic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The prop-2-yn-1-yl group is known to participate in covalent bonding with target proteins, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-yn-1-yl)amino]acetic acid: Shares the prop-2-yn-1-yl group but lacks the 2,4,6-trimethylphenyl group.
2-(2,4,6-Trimethylphenyl)acetic acid: Contains the 2,4,6-trimethylphenyl group but lacks the prop-2-yn-1-yl group.
Uniqueness
2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride is unique due to the presence of both the prop-2-yn-1-yl and 2,4,6-trimethylphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(prop-2-ynylamino)-2-(2,4,6-trimethylphenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-5-6-15-13(14(16)17)12-10(3)7-9(2)8-11(12)4;/h1,7-8,13,15H,6H2,2-4H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTVGBQJDSMKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)NCC#C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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